amine](/img/structure/B13220255.png)
[1-(4-Bromophenyl)ethyl](butan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)ethylamine is an organic compound with the molecular formula C12H18BrN. This compound is characterized by the presence of a bromophenyl group attached to an ethylamine moiety, which is further substituted with a butan-2-yl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)ethylamine typically involves the reaction of 4-bromoacetophenone with butan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Bromophenyl)ethylamine may involve more scalable and efficient methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more cost-effective and efficient.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, cyanide, or alkoxide ions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium or potassium cyanide in ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives such as hydroxyl, cyano, or alkoxy compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways. Additionally, its bromophenyl group can participate in electrophilic aromatic substitution reactions, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromophenyl)ethylamine: Similar structure but lacks the butan-2-yl group.
1-(4-Chlorophenyl)ethylamine: Similar structure with a chlorine atom instead of bromine.
1-(4-Methylphenyl)ethylamine: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(4-Bromophenyl)ethylamine is unique due to the presence of both the bromophenyl and butan-2-yl groups, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the butan-2-yl group influences its lipophilicity and pharmacokinetic properties. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H18BrN |
|---|---|
Molekulargewicht |
256.18 g/mol |
IUPAC-Name |
N-[1-(4-bromophenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C12H18BrN/c1-4-9(2)14-10(3)11-5-7-12(13)8-6-11/h5-10,14H,4H2,1-3H3 |
InChI-Schlüssel |
VERWMFMRAAXIBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC(C)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-Formylphenyl)methyl]propanamide](/img/structure/B13220190.png)
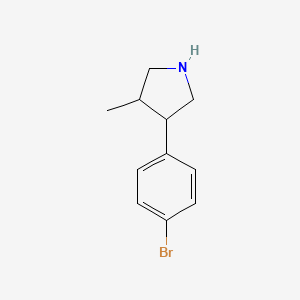

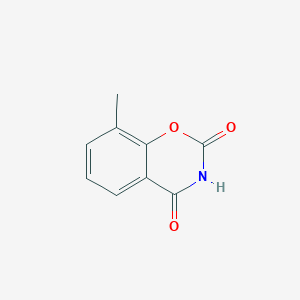
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid](/img/structure/B13220217.png)
![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13220227.png)
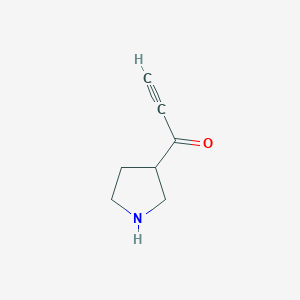

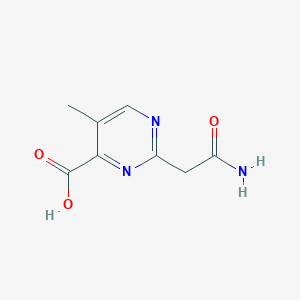
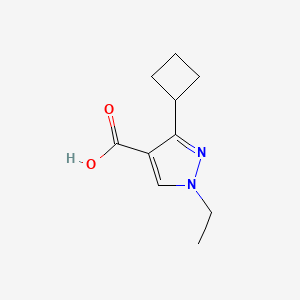
![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13220247.png)
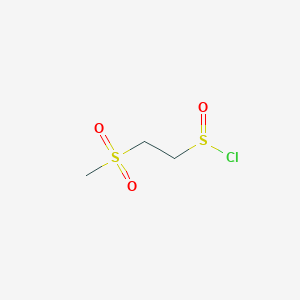
![1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13220268.png)
